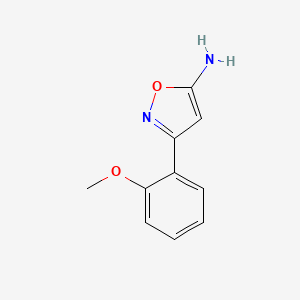

3-(2-Methoxyphenyl)-1,2-oxazol-5-amine

Description

3-(2-Methoxyphenyl)-1,2-oxazol-5-amine is a heterocyclic compound featuring an isoxazole ring substituted with a 2-methoxyphenyl group at position 3 and an amine group at position 3.

Properties

IUPAC Name |

3-(2-methoxyphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-9-5-3-2-4-7(9)8-6-10(11)14-12-8/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUCDBOUZRQRKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-methoxybenzoyl chloride with hydroxylamine to form 2-methoxybenzohydroxamic acid, which is then cyclized to form the oxazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Oxidation

The electron-rich isoxazole ring undergoes oxidation under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) : Oxidizes the isoxazole ring to yield carboxylic acid derivatives under acidic or neutral conditions.

-

Ozone (O₃) : Selective oxidation of the aromatic methoxy group may occur, forming quinone-like structures.

Key Product : Formation of 3-(2-methoxyphenyl)-5-nitroisoxazole under nitrating conditions (e.g., HNO₃/H₂SO₄).

Reduction

Reduction primarily targets the isoxazole ring or substituents:

-

Catalytic hydrogenation (H₂/Pd-C) : Reduces the isoxazole ring to a β-amino ketone intermediate .

-

Lithium aluminum hydride (LiAlH₄) : Reduces the amine group to a primary alcohol in specific solvent systems.

Key Product : 3-(2-Methoxyphenyl)-5-aminotetrahydroisoxazole via ring saturation .

Substitution Reactions

The amine group at the 5-position is nucleophilic, enabling:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Sulfonation : Reacts with sulfonic acids to yield sulfonamide derivatives.

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Acylation | Acetyl chloride | Dry ether, 0–5°C | 5-Acetamido-3-(2-methoxyphenyl)isoxazole |

| Sulfonation | p-Toluenesulfonyl chloride | Pyridine, RT | 5-Sulfonamido derivative |

Cycloaddition and Ring-Opening

The isoxazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides:

-

Nitrile oxide intermediates : React with alkenes or alkynes to form fused heterocycles (e.g., pyrazoles) .

Mechanism :

-

Generation of nitrile oxide via chlorination of oximes (TsN(Cl)Na·3H₂O) .

-

Cycloaddition with alkenes under microwave irradiation (60–80°C) .

Intermediate in Drug Development

The compound serves as a precursor for bioactive molecules:

-

Anti-inflammatory agents : Modified via substitution to target COX-2 or LOX enzymes .

-

Anticancer candidates : Functionalized with thiadiazole or triazole moieties to enhance binding to kinase targets .

Stability and Reactivity Trends

-

Thermal stability : Decomposes above 250°C, releasing CO and NH₃.

-

pH sensitivity : Stable in neutral conditions but hydrolyzes under strong acidic/basic conditions to form 2-methoxyphenylurea derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine is in the development of therapeutic agents . Research indicates its potential as an intermediate in synthesizing drugs aimed at treating neurological disorders. The compound's structure is conducive to modifications that enhance its pharmacological properties, making it a candidate for further exploration in drug design .

Case Study: Neurological Disorders

A recent study explored the structure-activity relationship (SAR) of various oxazole derivatives, including 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine. The findings suggested that specific modifications to the oxazole ring could lead to compounds with improved efficacy against neurodegenerative diseases. For example, derivatives showed promising results in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease .

Biochemical Research

In biochemical studies, 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine has been utilized to investigate enzyme inhibition and receptor binding . This compound plays a role in elucidating complex biological pathways by serving as a tool for studying interactions between small molecules and biological targets.

Enzyme Inhibition Studies

Research has demonstrated that certain derivatives of this compound exhibit significant inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies have shown that modifications can enhance selectivity and potency against targets such as cyclooxygenase and phosphodiesterase .

Material Science

The compound is also investigated for its potential applications in material science , particularly in developing advanced materials like polymers. Its unique properties may contribute to creating materials with enhanced thermal stability and mechanical strength.

Polymer Development

Research into polymer composites incorporating 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine has revealed improvements in thermal properties compared to traditional materials. This is particularly relevant for applications requiring materials that can withstand high temperatures without degrading .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. Its use aids in the accurate analysis of complex mixtures across various samples, ensuring reliable results in chemical analysis.

Agrochemical Formulations

The agricultural sector is exploring 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine for its potential in developing new agrochemicals. The compound's properties may enhance crop protection strategies and improve yield through targeted action against pests and diseases.

Case Study: Crop Protection

Studies have indicated that formulations containing this compound can effectively manage pest populations while minimizing environmental impact. The selective nature of its action allows for more sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, leading to various biological effects. The methoxy group and the amine group also play crucial roles in its activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Core

Table 1: Key structural analogs with substituent modifications

*Calculated based on analogous compounds.

Key Findings :

- Halogen vs. Methoxy Groups: Fluorine substituents (e.g., in 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine) increase lipophilicity (ClogP ≈ 2.1 vs.

- Heterocycle Replacement : Substituting phenyl with thiophene (as in 3-(thiophen-3-yl)-1,2-oxazol-5-amine) introduces sulfur-based interactions, which may modulate selectivity in enzyme inhibition .

Piperazine-Linked Analogs (HBK Series)

The HBK series (HBK14–HBK19) includes derivatives where the isoxazole-5-amine is linked to a piperazine ring substituted with phenoxy groups. For example:

- HBK17: 1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride.

- HBK18: 1N-[3-(2,4,6-trimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride.

Comparison :

- Pharmacological Relevance : These compounds exhibit enhanced solubility due to the piperazine moiety (pKa ~8.5 for the protonated amine) and are designed for CNS targeting .

- Structural Divergence : Unlike 3-(2-methoxyphenyl)-1,2-oxazol-5-amine, the HBK series incorporates a flexible alkyl linker, enabling conformational adaptability for receptor binding .

Heterocyclic Core Modifications

Table 2: Comparison with oxadiazole and benzoxazole derivatives

Key Findings :

- Oxadiazole vs. Isoxazole : The 1,2,4-oxadiazole core (e.g., [5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine) offers greater metabolic stability due to reduced ring strain compared to isoxazole .

- Benzoxazole Derivatives : Compounds like 2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine exhibit extended π-systems, which may improve affinity for hydrophobic binding pockets .

Biological Activity

3-(2-Methoxyphenyl)-1,2-oxazol-5-amine is a compound belonging to the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine is CHNO, with a molecular weight of approximately 178.20 g/mol. The compound features a methoxy-substituted phenyl group and an oxazole ring, which contribute to its unique chemical behavior and reactivity.

The biological activity of 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine can be attributed to its interaction with various biological targets. The oxazole ring is known to interact with enzymes and receptors, while the methoxy and amine groups influence binding affinity and specificity. These interactions are crucial for understanding the compound's therapeutic potential.

Antimicrobial Activity

Research indicates that 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing minimal inhibitory concentrations (MIC) for selected pathogens:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine | Escherichia coli (Gram-negative) | 32 |

| Staphylococcus aureus (Gram-positive) | 16 |

The compound showed selective activity against Gram-positive bacteria with lower MIC values compared to Gram-negative strains, indicating potential for targeted antimicrobial therapy .

Anticancer Activity

In vitro studies have demonstrated that 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine possesses anticancer properties. It was tested against several cancer cell lines, including:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HepG2 (Liver) | 25 |

These results indicate that the compound effectively inhibits cell proliferation in various cancer types, suggesting its potential as a chemotherapeutic agent .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial effects of various derivatives of oxazole compounds, 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine was found to significantly reduce bacterial growth in treated cultures compared to controls. The study highlighted its selective action against specific pathogens without notable cytotoxicity to human cells .

- Cancer Cell Line Testing : A comprehensive evaluation of the anticancer effects of this compound on different cell lines revealed that it induces apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction. The study reported that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to cell death .

Q & A

Q. Advanced Research Focus :

- Synthetic Modification : Introduce substituents at the oxazole 5-position (e.g., halogens, alkyl groups) and compare bioactivity. For example, substituting the 2-methoxyphenyl group with electron-withdrawing groups (e.g., Cl) alters pharmacokinetics .

- In Vitro Assays : Screen derivatives for antimicrobial activity (MIC assays against S. aureus, E. coli) or anticancer potential (MTT assays on HeLa cells).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., kinase enzymes) .

How can researchers address challenges in crystallizing 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine for X-ray diffraction studies?

Q. Experimental Design :

- Solvent Screening : Use vapor diffusion with solvents of varying polarity (e.g., dichloromethane/hexane, methanol/water).

- Temperature Gradients : Slow cooling from 40°C to 4°C enhances crystal lattice formation.

- Data Collection : Resolve twinning or disorder using SHELXL (SHELX suite ). For weakly diffracting crystals, synchrotron radiation (λ = 0.7–1.0 Å) improves resolution.

What advanced analytical techniques are critical for characterizing reactive intermediates during the synthesis of 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine?

Q. Methodological Guidance :

- LC-MS/MS : Monitor transient intermediates (e.g., enolates or nitrenes) with electrospray ionization (ESI+) and collision-induced dissociation (CID).

- In Situ IR Spectroscopy : Track carbonyl intermediates (e.g., ketones) during cyclization steps.

- EPR Spectroscopy : Detect radical species in oxidation/reduction reactions (e.g., LiAlH₄-mediated amide reduction ).

How can computational chemistry be leveraged to predict the physicochemical properties of 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine?

Q. Advanced Research Focus :

- LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity, critical for drug-likeness.

- pKa Prediction : SPARC or MarvinSuite determines basicity of the oxazole amine, influencing solubility.

- Molecular Dynamics (MD) : Simulate membrane permeability (GROMACS) based on partial charges and van der Waals radii .

What strategies mitigate degradation of 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine under storage or experimental conditions?

Q. Data-Driven Solutions :

- Stability Studies : Accelerated degradation testing (40°C/75% RH) identifies susceptibility to hydrolysis (oxazole ring) or photolysis.

- Formulation : Lyophilize with cryoprotectants (trehalose) for long-term storage (-20°C) .

- Inert Atmosphere : Use argon/vacuum sealing during reactions to prevent oxidation of the methoxy group.

How can researchers validate the biological activity of 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine against conflicting literature reports?

Q. Contradiction Analysis :

- Dose-Response Curves : Confirm IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.

- Target Engagement Assays : Use SPR (Biacore) to measure direct binding to purported targets (e.g., kinase domains).

- Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines) to isolate experimental variables .

What are the best practices for scaling up 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine synthesis without compromising yield?

Q. Process Chemistry :

- Flow Reactors : Continuous flow systems minimize exothermic side reactions during cyclization.

- Catalytic Optimization : Replace stoichiometric reagents (e.g., CrO₃) with catalytic TEMPO/NaClO for oxidation steps .

- PAT (Process Analytical Technology) : Implement inline FTIR to monitor reaction progression in real time.

How does the electronic nature of the 2-methoxyphenyl substituent influence the reactivity of 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine?

Structure-Reactivity Relationship :

The methoxy group acts as an electron-donating substituent, activating the phenyl ring toward electrophilic substitution (e.g., nitration at the para position). However, steric hindrance from the ortho-methoxy group limits reactivity at the oxazole 4-position. DFT calculations (M06-2X/cc-pVTZ) show reduced HOMO-LUMO gaps (~4.5 eV), enhancing charge-transfer interactions in catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.